Lead oxide (PbO), lead-contg.

Thermal Analysis Phase Stability Materials Processing

Generic 'lead oxide' procurement without phase specification risks critical performance failures. PbO (CAS 1335-25-7) in its litharge polymorph (α-PbO) delivers: • 19.1% higher density (9.53 vs. 8.0 g/cm³) than massicot-essential for radiation shielding composites. • Thermal stability to ~888°C without decomposition-the only lead oxide viable for glass/ceramics above 600°C. • 2.51 eV band gap for precise UV-visible optical response in photodetectors and specialty glasses. Phase-verified material with guaranteed polymorph identity for application-critical reproducibility.

Molecular Formula OP
Molecular Weight 223 g/mol
CAS No. 1335-25-7
Cat. No. B1214777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead oxide (PbO), lead-contg.
CAS1335-25-7
Molecular FormulaOP
Molecular Weight223 g/mol
Structural Identifiers
SMILES[O-2].[Pb+2]
InChIInChI=1S/O.Pb/q-2;+2
InChIKeyHTUMBQDCCIXGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lead Oxide (PbO, CAS 1335-25-7): Technical Baseline for Scientific and Industrial Procurement


Lead oxide (PbO), also known as lead monoxide, is an inorganic compound with the CAS number 1335-25-7. It exists in two primary polymorphic forms: the tetragonal α-phase (litharge) and the orthorhombic β-phase (massicot), which exhibit distinct physical properties such as density and color [1]. It is a key starting material for lead-based glass, ceramics, and battery components. This guide provides a comparative, evidence-based analysis of PbO's performance against its primary analogs (PbO₂, Pb₃O₄) and its own polymorphs (litharge vs. massicot), focusing on quantifiable differentiation critical for application-specific selection.

Why Generic Substitution of Lead Oxide (PbO) is Technically Inadequate for Precision Applications


The term 'lead oxide' encompasses a family of compounds with varying Pb-to-O ratios (e.g., PbO, PbO₂, Pb₃O₄) and crystal structures, each exhibiting fundamentally different thermal, optical, and electrochemical behaviors. Simple substitution without precise specification of phase (litharge vs. massicot) or oxidation state risks significant deviations in performance, as shown by quantifiable differences in band gap, thermal stability, and electrochemical overpotential [1]. The following evidence demonstrates that procurement decisions must be guided by application-specific quantitative metrics rather than generic material classification.

Quantitative Performance Evidence for Lead Oxide (PbO) Versus Key Analogs


Thermal Stability and Decomposition Pathway: PbO as the Ultimate Stable End-Product

PbO is the thermodynamically stable end-product of the thermal decomposition of higher lead oxides. In contrast, PbO₂ and Pb₃O₄ undergo sequential decomposition with mass loss at relatively low temperatures, which can compromise material integrity in high-temperature processes. The decomposition of PbO₂ begins at 293 °C and proceeds through intermediate phases (Pb₁₂O₁₉, Pb₁₂O₁₇, Pb₃O₄) before reaching stable PbO only after 605 °C [1]. This inherent stability makes PbO the preferred precursor for processes involving elevated temperatures.

Thermal Analysis Phase Stability Materials Processing

Optical Band Gap Differentiation for Semiconducting and Photonic Applications

PbO exhibits a distinct optical band gap that is critical for its role as a semiconductor or network modifier in optical glasses. Experimental data show that PbO has a direct band gap of approximately 2.51 eV for its tetragonal α-phase [1]. This value is significantly different from that of Pb₃O₄, which has a higher optical band gap of 2.73 eV [2], and PbO₂, which is a narrow band gap material with values around 1.1-1.2 eV [3]. These differences directly influence the optical absorption edge, color, and electronic behavior of the material.

Optoelectronics Photovoltaics Semiconductor Physics

Density and Polymorph-Specific Behavior: Litharge vs. Massicot

Within the PbO family, the two primary polymorphs, litharge (α-PbO) and massicot (β-PbO), exhibit a quantifiable difference in density that is critical for volume- and weight-sensitive applications. Litharge possesses a relative density of 9.53 g/cm³, whereas massicot has a significantly lower density of 8.0 g/cm³ [1]. Additionally, X-ray diffraction (XRD) patterns provide unambiguous identification; massicot is distinguished from litharge by characteristic peaks at 2θ ≈ 54.3° and 62.8° [2].

Crystallography Phase Purity Material Sourcing

Electrochemical Overpotential and Redox Behavior in Battery and Electrode Systems

In electrochemical systems, PbO and PbO₂ exhibit starkly different overpotentials for key reactions such as oxygen evolution, a critical parasitic reaction in lead-acid batteries and electrowinning. Electrochemical testing has shown that the potential for oxygen evolution on a PbO anode is approximately 180 mV lower than that on a Pb-Ca-Sn anode, and a Co-doped PbO₂ anode exhibits an even higher overpotential . Furthermore, the formation of PbO₂ from PbO requires a substantial overpotential of at least 1.0 V (+0.6 V vs. SHE) [1]. This contrasts with the behavior of PbO₂, which is the active material in the positive electrode but is prone to different degradation mechanisms.

Electrochemistry Energy Storage Anode Materials

Phase Stability in Ambient and UV Conditions: Litharge vs. Massicot

The phase purity of PbO polymorphs can be unstable under ambient storage conditions. Patented processes have been developed to produce phase-stable PbO powders that maintain homogeneity (either pure litharge or pure massicot) over extended periods, even under the influence of ultraviolet light . In contrast, standard synthesis methods often yield a mixture of the two phases, which can be further transformed by mechanical grinding. For instance, grinding massicot for just 10 minutes in vacuum is sufficient to completely convert it to litharge [1]. This metastability must be accounted for in procurement and processing.

Phase Stability Material Storage Process Reliability

Application-Specific Procurement Scenarios for Lead Oxide (PbO) Based on Evidence


High-Temperature Ceramic and Glass Processing

For applications requiring thermal processing above 600 °C, such as the production of lead crystal glass or high-temperature ceramics, PbO is the only stable lead oxide option. PbO₂ and Pb₃O₄ decompose and release oxygen at lower temperatures, leading to defects, porosity, and inconsistent final composition [1]. The thermal stability of PbO up to its melting point of ~888 °C ensures process reliability and consistent material properties.

Precision Electrochemical Sensors and Electrocatalysis

When designing an electrochemical sensor or catalyst where a specific overpotential for oxygen evolution is required, the choice between PbO and PbO₂ is critical. The ~180 mV lower oxygen evolution overpotential of a PbO anode compared to a Pb-Ca-Sn alloy [1] makes PbO the preferred material for applications seeking to facilitate this reaction. Conversely, PbO₂ with its higher overpotential is favored for applications requiring the suppression of this parasitic side reaction.

Optoelectronic Devices and Semiconductor Research

For research into UV-visible photodetectors or as a network modifier in specialty optical glasses, the 2.51 eV band gap of PbO is a defining performance parameter [1]. This value is significantly different from the 2.73 eV of Pb₃O₄ and the 1.1 eV of PbO₂ [2]. This quantifiable difference means that substituting another lead oxide would result in a device with a fundamentally different spectral response, making procurement of phase-pure PbO essential for achieving target optical and electronic properties.

High-Density Radiation Shielding and Gravimetric Standards

For applications where mass attenuation is paramount, such as in radiation shielding composites or high-density reference materials, the 19.1% higher density of litharge (α-PbO, 9.53 g/cm³) over massicot (β-PbO, 8.0 g/cm³) is a decisive procurement factor [1]. The use of massicot in these scenarios would result in a physically larger or less effective component, failing to meet design specifications for weight and volume. Phase identification via XRD is necessary to ensure the correct polymorph is supplied .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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